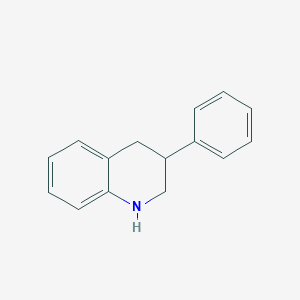

3-phenyl-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14,16H,10-11H2 |

InChI Key |

FTXIEHOUUFATFS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Cyclization

The synthesis commenced with the condensation of (3,4-dimethoxyphenyl)methylamine (1a ) or (3,4-dimethoxyphenyl)ethylamine (1b ) with phenylsulfanylacetophenone (2 ) in the presence of titanium(IV) isopropoxide. Subsequent NaBH₄ reduction yielded secondary amines (4a , 4b ), which were formylated and oxidized to N-formyl sulfoxides (6a , 6b ). The critical cyclization step employed trifluoroacetic anhydride (TFAA) and boron trifluoride diethyl etherate (BF₃·Et₂O), generating the tetrahydroisoquinoline core (7a , 7b ) in moderate yields (40–53%).

Key Reaction Conditions:

-

Catalyst : BF₃·Et₂O (20 mol%)

-

Solvent : Benzene, room temperature

-

Yield : 53% for 7a (3-phenyl derivative)

The proposed mechanism involves a dicationic sulfonium-carbenium intermediate (23 ), stabilized by the Lewis acid, which facilitates ring closure.

Borrowing Hydrogen Methodology Using Manganese Catalysis

A manganese(I) PN₃ pincer complex (1 ) catalyzed the atom-efficient synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline via a borrowing hydrogen (BH) approach, as reported by Hofmann et al..

Reaction Optimization

The one-pot cascade reaction combined 2-aminobenzyl alcohol with secondary alcohols (e.g., 1-phenylethanol) under inert conditions. Key parameters included:

-

Base : KH (1.5 equiv) and KOH (0.5 equiv)

-

Temperature : 120°C

-

Catalyst Loading : 2.0 mol%

-

Solvent : DME (1.0 M concentration)

Optimal conditions achieved 72% isolated yield of 3a (2-phenyl-1,2,3,4-tetrahydroquinoline), with water as the sole byproduct.

Substrate Scope and Limitations:

| Alcohol Substrate | Product Yield (%) | Selectivity (3a:2a) |

|---|---|---|

| 1-Phenylethanol | 72 | 9:1 |

| 4-Methyl-1-phenylethanol | 68 | 8:1 |

| Cyclohexanol | 45 | 6:1 |

The reaction tolerated electron-donating and -withdrawing substituents on the aryl ring but showed reduced efficiency with aliphatic alcohols.

Catalytic Demethylation and Purification

A complementary route involved the demethylation of pre-synthesized 3-phenylquinoline derivatives. A procedure outlined in Royal Society of Chemistry supporting information detailed the use of NH₄Cl in THF for deprotection, followed by flash chromatography and acid washing to isolate the target compound.

Purification Protocol:

-

Deprotection : NH₄Cl (0.1 g) in THF, stirred for 12 h.

-

Workup : Filtration, concentration, and silica gel chromatography.

-

Acid Washing : DCM/4 M HCl to remove salts.

-

Final Isolation : Toluene evaporation and high-vacuum drying.

This method achieved >95% purity, as confirmed by ¹H NMR and chiral HPLC.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality:

| Method | Yield (%) | Catalyst Cost | Scalability |

|---|---|---|---|

| Pummerer Cyclization | 40–53 | Moderate | Limited |

| BH Manganese Catalysis | 45–72 | High | High |

| Demethylation | 60–75 | Low | Moderate |

The BH approach excels in atom economy and scalability but requires expensive pincer catalysts. In contrast, the Pummerer method offers straightforward access to diverse analogs but suffers from moderate yields.

Characterization and Quality Control

All synthesized compounds were rigorously characterized:

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) with tungstate ion.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline derivatives.

Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

3-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used as an antioxidant and corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 3-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Positional Effects : Substitution at C3 (as in 3-phenyl-THQ) vs. C2 (2-phenyl-THQ) alters steric and electronic profiles, impacting reactivity and bioactivity. For example, 2-phenyl-THQ is synthesized via selective hydrogenation , while 3-phenyl-THQ requires BH catalysis .

- Stereochemical Influence : Diastereomers of 4-methyl-THQ derivatives (e.g., cis/trans ratios of 3.3:1 or 4.0:1) exhibit distinct physical properties, necessitating chromatographic separation .

- Electron-Withdrawing Groups : The presence of a nitro group at C6 in 2-methyl-THQ significantly increases acylation stereoselectivity compared to electron-donating groups (e.g., methoxy) .

Pharmacological Activities

Substituents dictate bioactivity profiles:

Reactivity in Chemical Reactions

- Oxidation: 3-Phenyl-THQ resists oxidation to quinoline under catalytic conditions, unlike unsubstituted THQ, which dehydrogenates to quinoline (41% yield) .

- Radical Reactions : 4-Phenyl-THQ derivatives undergo radical-mediated C–H amination, with steric hindrance from C3 substituents (e.g., methyl) reducing yields (75% vs. 41% for 3-methyl-4-phenyl-THQ) .

- Acylation : Electron-withdrawing groups (e.g., nitro) at C6 enhance stereoselectivity in kinetic resolutions compared to electron-donating groups .

Physical and Stereochemical Properties

- Melting Points/Solubility : Sulfonyl-substituted THQs (e.g., 1-(3,4-dimethylphenyl)sulfonyl-THQ) are typically amorphous solids, while alkyl-substituted analogs (e.g., 2-isobutyl-THQ) exist as oils .

- Chromatographic Behavior : Diastereomers (e.g., cis/trans-4-methyl-THQ) exhibit distinct Rf values on TLC, enabling separation via silica/alumina columns .

Q & A

Q. What are the common synthetic routes for 3-phenyl-1,2,3,4-tetrahydroquinoline, and how are reaction conditions optimized?

The synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline often involves cyclization of intermediates derived from aromatic amines. A key method uses epichlorohydrin reacting with diphenylamine, forming an N-(3-chloro-2-hydroxypropyl) intermediate, which undergoes intramolecular cyclization under heat to yield the tetrahydroquinoline core . Optimization includes:

- Temperature control : Elevated temperatures (e.g., 80–120°C) enhance cyclization efficiency.

- Catalyst selection : Acidic or basic conditions may be tailored based on substituent sensitivity.

- Purification : Column chromatography or recrystallization removes byproducts, ensuring >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of 3-phenyl-1,2,3,4-tetrahydroquinoline derivatives?

Structural validation relies on:

- NMR spectroscopy : and NMR identify substituent positions and ring saturation (e.g., distinguishing between 1,2,3,4-tetrahydro and fully aromatic quinoline) .

- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Confirms functional groups (e.g., hydroxyl or amine moieties) .

For example, NMR of 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline shows distinct signals for the methoxy group (δ 3.72 ppm) and tetrahydroquinoline protons (δ 1.8–3.1 ppm) .

Q. How can researchers ensure high purity during the synthesis of tetrahydroquinoline derivatives?

Effective purification strategies include:

- Flash column chromatography : Separates products from unreacted starting materials using gradients of ethyl acetate/hexane .

- Recrystallization : Solvent systems like ethanol/water improve crystal purity .

- HPLC : Resolves stereoisomers or closely related analogs .

Advanced Research Questions

Q. How does substituent positioning influence regioselectivity in the cyclization of tetrahydroquinoline precursors?

Regioselectivity is governed by electronic and steric factors:

- Electrophilic attack : Aliphatic side chains (e.g., chloro-hydroxypropyl groups) preferentially cyclize at the ortho-position of aromatic rings due to favorable transition-state geometry .

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) may redirect cyclization to less hindered sites, altering product distribution .

For instance, in the synthesis of bifunctional derivatives, intramolecular cyclization of N,N'-di(3-chloro-2-hydroxypropyl) precursors yields two tetrahydroquinoline rings via controlled attack pathways .

Q. How can researchers resolve contradictions in reported substituent effects on biological activity?

Discrepancies arise from variations in assay conditions or substituent electronic profiles. Methodological approaches include:

- Comparative SAR studies : Systematically altering substituents (e.g., replacing chlorine with methoxy) while testing under standardized bioassays .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) to rationalize activity trends .

- Meta-analysis : Aggregating data from diverse studies to identify consensus patterns .

Q. What strategies optimize reaction conditions for high-yield synthesis of trifluoromethyl-substituted tetrahydroquinolines?

Key optimizations for electron-withdrawing groups like -CF:

- Catalytic systems : Use Lewis acids (e.g., ZnCl) to stabilize intermediates during cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated precursors .

- Reaction monitoring : In-situ FTIR or GC-MS tracks progress to minimize side reactions (e.g., over-oxidation) .

For example, 6-chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline achieves >80% yield under ZnCl-catalyzed conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anti-inflammatory activity of tetrahydroquinoline derivatives?

Contradictions may stem from:

- Structural variability : Minor differences (e.g., 2,2,4-trimethyl vs. 3-phenyl substitution) drastically alter binding to COX-2 or NF-κB targets .

- Assay specificity : In vitro vs. in vivo models (e.g., murine macrophages vs. human whole-blood assays) yield divergent EC values .

Resolution involves: - Dose-response profiling : Testing compounds across multiple concentrations and models.

- Target validation : CRISPR knockouts or inhibitor studies confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.